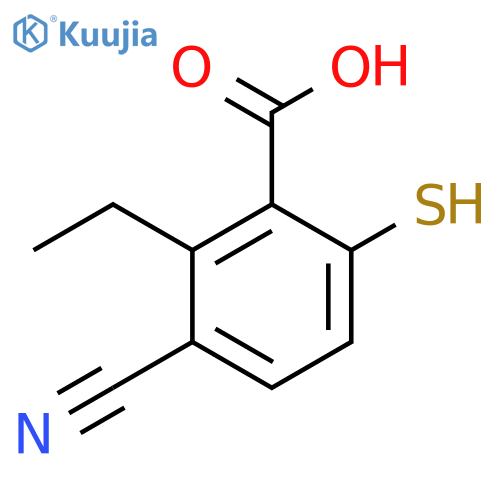Cas no 1805512-78-0 (3-Cyano-2-ethyl-6-mercaptobenzoic acid)

1805512-78-0 structure
商品名:3-Cyano-2-ethyl-6-mercaptobenzoic acid
CAS番号:1805512-78-0
MF:C10H9NO2S
メガワット:207.248961210251
CID:5010398
3-Cyano-2-ethyl-6-mercaptobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-ethyl-6-mercaptobenzoic acid
-
- インチ: 1S/C10H9NO2S/c1-2-7-6(5-11)3-4-8(14)9(7)10(12)13/h3-4,14H,2H2,1H3,(H,12,13)
- InChIKey: XADRGRJULBZIAS-UHFFFAOYSA-N
- ほほえんだ: SC1=CC=C(C#N)C(=C1C(=O)O)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 62.1
3-Cyano-2-ethyl-6-mercaptobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002186-1g |
3-Cyano-2-ethyl-6-mercaptobenzoic acid |
1805512-78-0 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
3-Cyano-2-ethyl-6-mercaptobenzoic acid 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
1805512-78-0 (3-Cyano-2-ethyl-6-mercaptobenzoic acid) 関連製品
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 157047-98-8(Benzomalvin C)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
